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Compound of Interest

Compound Name: (S)-Benzyl 3-aminobutyrate

Cat. No.: B069401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and potential biological significance of (S)-Benzyl 3-aminobutyrate. The information is tailored

for researchers and professionals involved in drug discovery and development, with a focus on

delivering precise data and actionable protocols.

Molecular Structure and Properties
(S)-Benzyl 3-aminobutyrate is the benzyl ester of (S)-3-aminobutyric acid. The introduction of

the benzyl group significantly alters the physicochemical properties of the parent amino acid,

primarily by increasing its lipophilicity, which can enhance its ability to cross cellular

membranes.

Chemical and Physical Data
The key identifiers and properties of (S)-Benzyl 3-aminobutyrate are summarized in the table

below.
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Property Value Source

Molecular Formula C₁₁H₁₅NO₂ --INVALID-LINK--

Molecular Weight 193.24 g/mol --INVALID-LINK--

CAS Number 173239-31-1 --INVALID-LINK--

Appearance
Expected to be a colorless to

pale yellow oil or solid

Inferred from related

compounds

Solubility

Expected to be soluble in

organic solvents like

dichloromethane, ethyl

acetate, and methanol

Inferred from structure

Structural Representation
The three-dimensional structure of (S)-Benzyl 3-aminobutyrate is crucial for understanding its

interaction with biological targets. A representation of the molecule is provided below.

Caption: 2D representation of (S)-Benzyl 3-aminobutyrate.

Synthesis Protocol
The synthesis of (S)-Benzyl 3-aminobutyrate can be achieved through the esterification of

(S)-3-aminobutyric acid. A general and robust method involves the use of benzyl alcohol in the

presence of an acid catalyst. The following protocol is based on established methods for the

synthesis of amino acid benzyl esters.

Materials and Reagents
(S)-3-Aminobutyric acid

Benzyl alcohol

p-Toluenesulfonic acid monohydrate

Toluene
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Ethyl acetate

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Experimental Procedure
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser, add (S)-3-aminobutyric acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2

eq.), and a sufficient amount of toluene to suspend the reagents.

Addition of Benzyl Alcohol: Add an excess of benzyl alcohol (3.0-5.0 eq.) to the reaction

mixture.

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification

will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the

reaction progress by observing the amount of water collected. The reaction is typically

complete within 4-6 hours.

Work-up:

Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water,

and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to remove the solvent and excess benzyl alcohol.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford pure (S)-Benzyl 3-
aminobutyrate.

Characterization
The identity and purity of the synthesized (S)-Benzyl 3-aminobutyrate should be confirmed by

spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data (Predicted)
While experimental spectra for (S)-Benzyl 3-aminobutyrate are not readily available in the

public domain, the following tables provide predicted chemical shifts for ¹H and ¹³C NMR, and

an expected mass spectrum fragmentation pattern based on the analysis of closely related

structures.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.40 m 5H Ar-H

~5.15 s 2H -O-CH₂-Ph

~3.30 m 1H CH(NH₂)-

~2.50 d 2H -CH₂-COO-

~1.50 br s 2H -NH₂

~1.20 d 3H -CH(NH₂)-CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b069401?utm_src=pdf-body
https://www.benchchem.com/product/b069401?utm_src=pdf-body
https://www.benchchem.com/product/b069401?utm_src=pdf-body
https://www.benchchem.com/product/b069401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~172.0 C=O

~136.0 Ar-C (quaternary)

~128.5 Ar-CH

~128.0 Ar-CH

~66.5 -O-CH₂-Ph

~48.0 -CH(NH₂)-

~42.0 -CH₂-COO-

~20.0 -CH(NH₂)-CH₃

Predicted Mass Spectrometry Data (ESI-MS)
m/z Interpretation

194.11 [M+H]⁺

177.11 [M+H - NH₃]⁺

108.06 [C₇H₈O]⁺ (benzyl alcohol fragment)

91.05 [C₇H₇]⁺ (tropylium ion)

Potential Biological Activity and Signaling Pathways
The biological activity of (S)-Benzyl 3-aminobutyrate has not been extensively studied.

However, its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory

neurotransmitter in the central nervous system, suggests that it may interact with the

GABAergic system.

Relationship to GABAergic Signaling
GABA exerts its effects by binding to GABA-A and GABA-B receptors, leading to neuronal

inhibition. The esterification of the carboxylic acid group and the presence of the benzyl moiety

in (S)-Benzyl 3-aminobutyrate may allow it to act as a prodrug. Its increased lipophilicity could
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facilitate its passage across the blood-brain barrier, a significant challenge for the

administration of GABA itself. Once in the central nervous system, it could be hydrolyzed by

esterases to release (S)-3-aminobutyric acid, which may then modulate GABAergic

neurotransmission.

Bloodstream Central Nervous System

(S)-Benzyl 3-aminobutyrate (S)-Benzyl 3-aminobutyrateCrosses BBB (S)-3-Aminobutyric AcidEsterase Hydrolysis GABA ReceptorsModulates Neuronal InhibitionLeads to

Click to download full resolution via product page

Caption: Hypothetical pathway for the action of (S)-Benzyl 3-aminobutyrate.

Potential Therapeutic Applications
Given its potential to modulate the GABAergic system, (S)-Benzyl 3-aminobutyrate could be

investigated for its therapeutic potential in conditions associated with GABA deficiency, such

as:

Anxiety disorders

Epilepsy

Spasticity

Insomnia

Further research is required to validate these hypotheses and to determine the specific

pharmacological profile of (S)-Benzyl 3-aminobutyrate.

Conclusion
(S)-Benzyl 3-aminobutyrate is a molecule of interest for researchers in medicinal chemistry

and neuropharmacology. This guide provides a foundational understanding of its structure, a

practical protocol for its synthesis, and a theoretical framework for its potential biological
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activity. The predictive nature of the spectroscopic data highlights the need for further

experimental characterization of this compound to fully elucidate its properties and therapeutic

potential.

To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-Benzyl 3-
aminobutyrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069401#s-benzyl-3-aminobutyrate-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b069401#s-benzyl-3-aminobutyrate-molecular-structure
https://www.benchchem.com/product/b069401#s-benzyl-3-aminobutyrate-molecular-structure
https://www.benchchem.com/product/b069401#s-benzyl-3-aminobutyrate-molecular-structure
https://www.benchchem.com/product/b069401#s-benzyl-3-aminobutyrate-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b069401?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

